An In-Depth Technical Guide to Acarbose Impurity E: Structure, Formation, and Analysis
An In-Depth Technical Guide to Acarbose Impurity E: Structure, Formation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Acarbose Impurity E, a critical process-related impurity in the manufacturing of the anti-diabetic drug Acarbose. As a Senior Application Scientist, this document synthesizes key information on its chemical identity, formation, and state-of-the-art analytical methodologies for its control, ensuring scientific integrity and providing actionable insights for professionals in the pharmaceutical field.
Introduction: The Significance of Impurity Profiling in Acarbose Production
Acarbose is a complex oligosaccharide produced via fermentation of the microorganism Actinoplanes utahensis.[1] It functions as an alpha-glucosidase inhibitor, effectively managing postprandial hyperglycemia in patients with type 2 diabetes by delaying carbohydrate digestion.[1] The intricate nature of its biosynthetic pathway and downstream processing inevitably leads to the formation of structurally related impurities.[2] Rigorous control and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product, in line with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[2][3]
Acarbose Impurity E is a notable process-related impurity that requires careful monitoring and control during Acarbose manufacturing. This guide will delve into the specific attributes of this impurity, providing a foundational understanding for its management.
Unveiling the Chemical Identity of Acarbose Impurity E
A thorough understanding of an impurity begins with its precise chemical identification. This section details the molecular formula, weight, and structural characteristics of Acarbose Impurity E.
Molecular Formula and Weight
Acarbose Impurity E is a larger oligosaccharide compared to the active pharmaceutical ingredient (API), Acarbose. Its key identifiers are summarized in the table below.
| Parameter | Value | Source(s) |
| Chemical Name | 4-O-α-Acarbosyl-D-fructopyranose | [4] |
| Systematic (IUPAC) Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [5] |
| Molecular Formula | C₃₁H₅₃NO₂₃ | [4][5] |
| Molecular Weight | 807.75 g/mol | [4] |
| CAS Number | 1220983-28-7 | [4] |
Chemical Structure
The structure of Acarbose Impurity E is closely related to Acarbose. The core difference lies in the terminal sugar moiety. While Acarbose terminates with a glucose unit, Impurity E features a fructose unit at this position. This structural modification is a direct result of the biosynthetic processes during fermentation.
Caption: A diagram illustrating the core structure of Acarbose with the terminal fructose moiety characteristic of Impurity E.
Formation and Origin of Acarbose Impurity E
Understanding the genesis of an impurity is fundamental to developing effective control strategies. Acarbose Impurity E is a byproduct of the fermentation process, arising from the enzymatic activities within Actinoplanes utahensis.
The biosynthesis of Acarbose is a complex enzymatic cascade. It is known that various acarviosyl metabolites are produced during the industrial production of Acarbose.[6] Specifically, enzymes such as glycosyltransferases, which are involved in the elongation of the oligosaccharide chain, can exhibit a degree of substrate promiscuity. It is hypothesized that a glycosyltransferase in Actinoplanes utahensis may utilize a fructose-containing substrate instead of glucose during the final steps of oligosaccharide assembly, leading to the formation of Acarbose Impurity E.
The presence and concentration of Impurity E can be influenced by various fermentation parameters, including the composition of the culture medium, pH, temperature, and fermentation time. Therefore, optimization of these parameters is a key strategy to minimize its formation.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Acarbose Impurity E are critical for ensuring the quality of Acarbose. Due to the structural similarity to Acarbose and other related impurities, and the lack of a strong chromophore, specialized analytical techniques are required.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Acarbose and its impurities.
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) outline an official HPLC method for the analysis of related substances in Acarbose.[7][8] This method typically employs an aminopropyl-silylated silica gel column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection at a low wavelength (around 210 nm).[7][8]
Key Parameters of the USP Method:
| Parameter | Specification |
| Column | 4.0-mm × 25-cm; 5-µm packing L8 (aminopropylsilyl silica gel) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 75:25) |
| Flow Rate | Approximately 2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Source: Acarbose USP Monograph[7]
The EP monograph provides a correction factor of 1.25 for the calculation of the content of Impurity E, which accounts for differences in UV response compared to Acarbose.[8]
A significant limitation of UV detection for Acarbose and its impurities is their weak chromophores. Charged Aerosol Detection (CAD) offers a powerful alternative. CAD is a mass-based detection method that provides a more uniform response for non-volatile analytes, irrespective of their optical properties.[9] This leads to a more accurate quantification of impurities without the need for specific reference standards for each impurity.
Advantages of HPLC-CAD for Acarbose Impurity Analysis:
-
Universal Detection: Detects any non-volatile and many semi-volatile analytes.
-
Improved Sensitivity: Often provides lower limits of detection (LOD) and quantification (LOQ) compared to UV for compounds with poor chromophores.
-
More Accurate Quantification: The response is proportional to the mass of the analyte, leading to more accurate impurity profiling.
Structural Elucidation: The Power of Combined Techniques
For the definitive identification and structural characterization of impurities like Acarbose Impurity E, a single analytical technique is often insufficient. The combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.[10][11]
Caption: A flowchart of the integrated analytical workflow for the comprehensive analysis of Acarbose Impurity E.
LC-MS provides crucial information about the molecular weight of the impurity and its fragments. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like oligosaccharides. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information, such as the sequence of sugar units.
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][12] For complex oligosaccharides like Acarbose Impurity E, a suite of 1D and 2D NMR experiments is necessary:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry of the glycosidic linkages.
The combination of data from LC-MS and NMR allows for the confident identification and structural confirmation of Acarbose Impurity E, even when present at low levels in the Acarbose API.
Regulatory Control and Acceptance Criteria
The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines. The United States Pharmacopeia (USP) provides specific acceptance criteria for impurities in Acarbose.
USP Limits for Acarbose Impurity E
The USP monograph for Acarbose specifies the limits for various identified impurities.
| Impurity | Relative Retention Time (Approx.) | Relative Response Factor (F) | Limit (%) |
| Impurity E | 1.7 | 0.8 | 0.2 |
Source: Acarbose USP Monograph[13]
It is important to note that the total amount of all impurities should also be controlled within a specified limit, which is typically not more than 3.0% for Acarbose.[13]
Conclusion and Future Perspectives
Acarbose Impurity E is a well-characterized, process-related impurity in the production of Acarbose. Its chemical structure, featuring a terminal fructose unit, has been elucidated through a combination of advanced analytical techniques. The primary origin of this impurity is the fermentation process, and its levels can be controlled through optimization of fermentation conditions.
For drug development professionals, a thorough understanding of Acarbose Impurity E is essential for:
-
Process Development: Designing fermentation and purification processes that minimize the formation and effectively remove this impurity.
-
Analytical Method Development: Implementing robust and validated analytical methods for its routine monitoring and control.
-
Regulatory Compliance: Ensuring that the final drug product meets the stringent purity requirements of regulatory agencies.
Future research may focus on the genetic engineering of the Actinoplanes utahensis strain to suppress the activity of the specific enzymes responsible for the formation of Impurity E, leading to a more efficient and cleaner manufacturing process for Acarbose.
References
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ResearchGate. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Acarbose EP Impurities and Related Compounds. Retrieved from [Link]
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Veeprho. (n.d.). Acarbose EP Impurity C | CAS 610271-07-3. Retrieved from [Link]
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PMC. (2023). The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110. Retrieved from [Link]
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ResearchGate. (n.d.). Acarbose and its biosynthetic gene cluster. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Synthesis of 1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose Using Cellobiose Phosphorylase and Its Spontaneous Decomposition via β-Elimination. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]
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